Stereochemical Purity: D-Configuration vs. L-Isomer and Racemate
Boc-D-Homoserine lactone is the pure (R)-enantiomer, which is a critical differentiator from its L-isomer (CAS 2185-00-4) and the racemic DL-mixture (CAS 590-92-1). This stereochemical purity is essential for applications where the D-configuration is required, such as in the synthesis of D-amino acid-containing peptides or in biological assays that are enantioselective . While direct head-to-head biological data for this specific compound is scarce, class-level inference from homoserine lactone signaling molecules demonstrates that bacteria often exhibit a strong preference for the L-stereoisomer in quorum sensing activation [1]. This suggests that the D-isomer may act as a competitive inhibitor or a non-native probe, offering a distinct functional profile.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration, >97% enantiomeric purity |
| Comparator Or Baseline | L-isomer: (S)-configuration; DL-mixture: racemic |
| Quantified Difference | Enantiomeric excess (ee) for commercial Boc-D-Homoserine lactone is typically ≥97%, implying <3% of the L-isomer [2]. |
| Conditions | Commercial product specification (NMR, HPLC) |
Why This Matters
For chiral synthesis, the enantiomeric purity directly impacts the stereochemical integrity of the final product; for biological studies, it determines whether the compound acts as an agonist, antagonist, or inert probe.
- [1] Gould TA, et al. Stereochemical specificity of the quorum sensing autoinducer-2 receptor, LuxP. J Bacteriol. 2006;188(2):773-783. View Source
- [2] Coolpharm. Boc-D-Homoserine lactone, CAS 67198-86-1. Product Specification Sheet. View Source
